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An In-depth Guide to the Discovery and Development of Verdiperstat, a Myeloperoxidase

Inhibitor

Executive Summary: This document provides a comprehensive technical overview of the

discovery, development history, and mechanism of action of verdiperstat (formerly known as

BHV-3241 and AZD3241). Initially developed by AstraZeneca and later acquired by Biohaven

Pharmaceuticals, verdiperstat is a first-in-class, oral, brain-penetrant, irreversible inhibitor of the

myeloperoxidase (MPO) enzyme. It was investigated as a potential treatment for

neurodegenerative diseases, most notably Multiple System Atrophy (MSA), by targeting

oxidative stress and neuroinflammation. Despite a strong mechanistic rationale and promising

early-phase data, the Phase 3 M-STAR trial in patients with MSA did not meet its primary

endpoint. This guide details the scientific foundation, clinical development trajectory, and key

experimental insights relevant to researchers, scientists, and drug development professionals.

Discovery and Scientific Rationale
The development of verdiperstat was predicated on the growing body of evidence implicating

neuroinflammation and oxidative stress as key drivers in the pathophysiology of

neurodegenerative diseases like Multiple System Atrophy (MSA) and Parkinson's Disease.[1]

[2]

Target Identification: Myeloperoxidase (MPO)

Myeloperoxidase (MPO) was identified as a critical therapeutic target. MPO is a heme-

containing peroxidase enzyme found predominantly in neutrophils and microglia.[1][2] In the

central nervous system, activated microglia express MPO, which catalyzes the production of
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highly reactive oxygen species (ROS), such as hypochlorous acid (HOCl), from hydrogen

peroxide (H₂O₂) and chloride ions (Cl⁻).[1][2][3]

This overproduction of ROS contributes directly to neuronal damage through:

Lipid peroxidation

Protein oxidation

DNA damage

Elevated MPO expression and activity have been observed in the brains of patients with

neurodegenerative conditions, correlating with regions of neuroinflammation and neuronal loss.

[1] Therefore, the therapeutic hypothesis was that inhibiting MPO could mitigate pathological

oxidative stress and reduce neuroinflammation, thereby slowing disease progression.[4][5][6]

Verdiperstat was developed as a potent, irreversible inhibitor of MPO designed to penetrate the

blood-brain barrier and engage its target in the brain.[4][7]

Mechanism of Action
Verdiperstat functions as an irreversible inhibitor of myeloperoxidase. By binding to the MPO

enzyme, it prevents the catalytic conversion of H₂O₂ to hypochlorous acid and other reactive

oxidants. This action is believed to interrupt the downstream cascade of oxidative damage and

inflammation that contributes to neurodegeneration.
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Verdiperstat: Mechanism of Action in Neuroinflammation
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Caption: Verdiperstat inhibits MPO, blocking the production of damaging reactive oxygen

species.

Development History & Clinical Trials
Verdiperstat's development path involved multiple pharmaceutical companies and spanned

preclinical studies to a pivotal Phase 3 trial.
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Verdiperstat (AZD3241 -> BHV-3241) Development Workflow
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Caption: Development history of verdiperstat from AstraZeneca to Biohaven's Phase 3 trial.
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3.1 Preclinical and Early Clinical Development (as AZD3241)

Under AstraZeneca, the compound, then known as AZD3241, underwent extensive preclinical

and early clinical testing. Phase 1 trials involving approximately 250 healthy volunteers and

patients established its safety profile and confirmed target engagement by measuring a

significant decrease in MPO activity in human blood.[4][7]

A key Phase 2a study in Parkinson's disease patients utilized positron emission tomography

(PET) imaging with the ligand [¹¹C]PBR28, a marker for the translocator protein (TSPO)

expressed on activated microglia.[4][8] The study demonstrated that AZD3241 significantly

reduced [¹¹C]PBR28 binding, providing evidence of a central nervous system effect on

microglial activation and supporting the drug's mechanism of action.[8][9]

3.2 Acquisition and Late-Stage Development (as BHV-3241)

In September 2018, Biohaven Pharmaceuticals licensed the compound from AstraZeneca,

renaming it BHV-3241.[7] Biohaven reactivated the Investigational New Drug (IND) application

with the FDA in January 2019 to proceed with a Phase 3 trial for MSA.[4][7] This decision was

supported by results from AstraZeneca's Phase 2 trial in MSA, which, while exploratory,

showed favorable, dose-dependent trends on the Unified MSA Rating Scale (UMSARS) over

12 weeks.[4][7]

3.3 Phase 3 M-STAR Trial

The pivotal "M-STAR" study was a large-scale, multicenter trial designed to definitively assess

the efficacy and safety of verdiperstat in MSA patients.[5]
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M-STAR Trial Protocol

Official Title

A Study to Evaluate the Efficacy and Safety of

Verdiperstat in Subjects With Multiple System

Atrophy

Phase 3

Participants
~336 adults (aged 40-80) with clinically

diagnosed MSA[6][9]

Design Randomized, double-blind, placebo-controlled

Intervention Verdiperstat (300 mg, twice daily) vs. Placebo[6]

Treatment Duration 48 weeks[5][6]

Primary Endpoint
Change from baseline in the modified Unified

MSA Rating Scale (UMSARS) score[9]

Key Secondary Endpoint
Clinical Global Impression of Improvement

(CGI-I) score[9]

In September 2021, Biohaven announced that the M-STAR trial did not meet its primary

endpoint. Verdiperstat did not demonstrate a statistically significant difference from placebo in

slowing the progression of MSA as measured by the modified UMSARS score.[9]

Experimental Protocols Overview
While detailed, proprietary protocols are not publicly available, the methodologies used in key

studies can be summarized based on published literature.

4.1 MPO Inhibition Assay (Fluorescence-Based)

This in vitro assay is used to determine the inhibitory potency (IC₅₀) of a compound against the

MPO enzyme.

Principle: Measures the reduction in MPO's enzymatic activity in the presence of an inhibitor.
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Materials: Recombinant human MPO enzyme, H₂O₂, a fluorogenic substrate (e.g., Amplex

Red or ADHP), test compound (verdiperstat), 96-well black plates.

Procedure Outline:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the MPO enzyme to wells containing either buffer (control) or the

test compound.

Initiate the enzymatic reaction by adding a solution of H₂O₂ and the fluorogenic substrate.

Incubate for a set time (e.g., 5-10 minutes) at room temperature, protected from light.

Measure the fluorescence intensity using a plate reader at the appropriate

excitation/emission wavelengths.

Calculate the percentage of inhibition for each compound concentration and determine the

IC₅₀ value via non-linear regression analysis.

4.2 Microglial Activation PET Imaging

This clinical imaging technique was used to provide in vivo evidence of the drug's effect on

neuroinflammation.

Principle: Uses a radiolabeled ligand that binds to TSPO, a protein upregulated in activated

microglia, to visualize and quantify neuroinflammation.

Radioligand: [¹¹C]PBR28 is a commonly used PET tracer for TSPO.

Procedure Outline:

Establish a baseline PET scan for each patient prior to treatment.

Administer verdiperstat to the treatment group for a specified period (e.g., 4 to 8 weeks).

[8]

Following the treatment period, conduct a second PET scan.
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The patient is injected with the [¹¹C]PBR28 radioligand.

Dynamic PET imaging is performed to measure the uptake and binding of the ligand in

various brain regions.

The total distribution volume (Vₜ) of the ligand is calculated, which reflects the density of

TSPO. A reduction in Vₜ from baseline indicates a decrease in microglial activation.[8]

Conclusion and Future Directions
The development of verdiperstat represents a rigorous, mechanism-based approach to treating

neurodegenerative disease. While the Phase 3 trial in MSA was unsuccessful, the program

provided valuable insights. The positive results from the Phase 2 PET study confirmed that

MPO inhibition can modulate microglial activity in the human brain.[8] The failure in Phase 3

may suggest that while MPO is a valid target for neuroinflammation, its inhibition alone may be

insufficient to alter the course of a rapidly progressing disease like MSA, or that the intervention

occurred too late in the disease process. The data generated from the verdiperstat program

remains a valuable resource for the scientific community in understanding the role of

myeloperoxidase in neurodegeneration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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